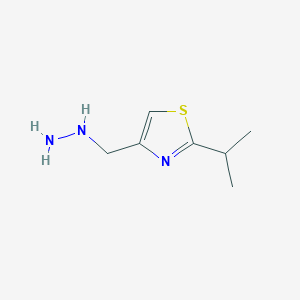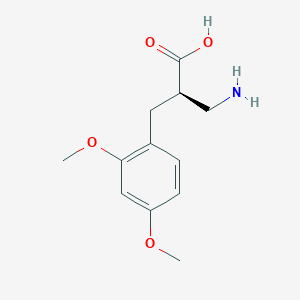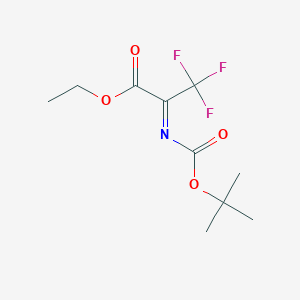
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is a chemical compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicinal chemistry. The trifluoromethyl group, on the other hand, is often used in pharmaceuticals and agrochemicals due to its ability to enhance the stability, lipophilicity, and bioavailability of molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cost-effective reagents like CF₃SO₂Na suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 2-(Trifluoromethyl)-1H-indole-6-carboxylic acid.
Reduction: Formation of 2-(Trifluoromethyl)-1H-indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-indole-6-carbaldehyde has several applications in scientific research:
Biology: Studied for its potential bioactivity and interactions with biological targets.
Industry: Utilized in the development of materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde involves its interaction with molecular targets through its indole and trifluoromethyl groups. The indole ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)isonicotinic acid
- α-(Trifluoromethyl)styrene derivatives
Comparison: 2-(Trifluoromethyl)-1H-indole-6-carbaldehyde is unique due to the combination of the indole and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to other trifluoromethylated compounds, it offers a unique scaffold for drug development and material science applications .
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-indole-6-carbaldehyde |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-5,14H |
Clave InChI |
NZWGYTAJXPIZLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)


![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)



